1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one
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Overview
Description
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one is a complex organic compound that features a combination of piperidine, chlorophenyl, and triazolopyridazine moieties
Preparation Methods
The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one involves multiple steps, typically starting with the preparation of the piperidine and triazolopyridazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety may interact with active sites of enzymes, inhibiting their activity or modulating their function. The piperidine and chlorophenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds include other triazolopyridazine derivatives and piperidine-based molecules. Compared to these compounds, 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one may exhibit unique properties due to the specific combination of functional groups and their spatial arrangement. This uniqueness can result in distinct biological activities and potential therapeutic applications.
Conclusion
This compound is a compound of significant interest in various scientific fields
Properties
Molecular Formula |
C21H24ClN5O2 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one |
InChI |
InChI=1S/C21H24ClN5O2/c1-14-18(15(2)25-27-13-23-24-20(14)27)7-8-19(28)26-11-9-21(29,10-12-26)16-3-5-17(22)6-4-16/h3-6,13,29H,7-12H2,1-2H3 |
InChI Key |
JCJWSEYDWVDIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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